C-Veratroylglycol C-Veratroylglycol 2, 3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone, also known as 2, 3, 4'-trihydroxy-3'-methoxypropiophenone or C-veratroylglycol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2, 3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 2, 3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone is primarily located in the cytoplasm. Outside of the human body, 2, 3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone can be found in alcoholic beverages. This makes 2, 3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 168293-10-5
VCID: VC21346764
InChI: InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3
SMILES: COC1=C(C=CC(=C1)C(=O)C(CO)O)O
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol

C-Veratroylglycol

CAS No.: 168293-10-5

Cat. No.: VC21346764

Molecular Formula: C10H12O5

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

C-Veratroylglycol - 168293-10-5

CAS No. 168293-10-5
Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
IUPAC Name 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one
Standard InChI InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3
Standard InChI Key UTXNRISXYKZJTH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)C(CO)O)O
Canonical SMILES COC1=C(C=CC(=C1)C(=O)C(CO)O)O

Chemical Properties and Structure

C-Veratroylglycol, also known by its IUPAC name 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one, belongs to the phenylpropanoids class of compounds. Its molecular structure consists of a phenyl ring with hydroxyl and methoxy substituents, which contribute to its biological activities, particularly its antioxidant properties.

Physical and Chemical Characteristics

The compound presents as a powder with the molecular formula C10H12O5 and a molecular weight of 212.20 g/mol . Its physical properties are summarized in the following table:

PropertyValue
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Physical AppearancePowder
Density1.4 ± 0.1 g/cm³
Boiling Point478.4 ± 45.0 °C
Flash Point194.1 ± 22.2 °C
LogP-0.22
PubChem ID15765124

The relatively low LogP value (-0.22) indicates moderate hydrophilicity, which influences its solubility profile and potential for biological interactions. This characteristic is important when considering its pharmacokinetic properties and potential applications in various biological systems.

Structural Identifiers

For precise identification and structural representation, the following identifiers are commonly used in chemical databases and literature:

IdentifierValue
SMILESCOC1=C(C=CC(=C1)C(=O)C(CO)O)O
Standard InChIInChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,11-13H,5H2,1H3
Standard InChIKeyUTXNRISXYKZJTH-UHFFFAOYSA-N

These structural identifiers provide unambiguous representation of the molecule, facilitating accurate retrieval of information from chemical databases and ensuring consistency in structure-related discussions .

Synthesis Methods

The synthesis of C-Veratroylglycol involves several possible chemical routes, though specific published protocols remain limited in the available literature.

Reaction Conditions

Optimal synthesis conditions typically employ:

  • Controlled oxidation reactions to introduce hydroxyl groups at specific positions

  • Catalysts to facilitate targeted functional group modifications

  • Specific temperature and pressure conditions to maximize yield and purity

The complexity of these synthetic routes presents challenges in research, including optimization of synthesis efficiency, development of effective purification methods, and comprehensive characterization of the product.

Biological Activities

C-Veratroylglycol demonstrates several noteworthy biological activities that make it a compound of interest for both basic research and potential therapeutic applications.

Antioxidant Properties

The compound exhibits significant antioxidant activity, with studies indicating an IC value of less than 100 μM. This suggests effectiveness in scavenging free radicals and mitigating oxidative stress. The antioxidant mechanism primarily involves:

  • Donation of hydrogen atoms from hydroxyl groups to neutralize free radicals

  • Prevention of oxidative damage to cellular components

  • Protection of biological systems from oxidative stress-related conditions

These properties are particularly significant given the role of oxidative stress in various chronic diseases, including cardiovascular disorders, neurodegenerative conditions, and cancer.

Applications in Research and Industry

The unique chemical structure and biological properties of C-Veratroylglycol position it as a valuable compound in several research and industrial contexts.

Scientific Research Applications

In scientific research, C-Veratroylglycol serves multiple functions:

  • As a precursor in the synthesis of more complex organic molecules

  • As a model compound for studying antioxidant mechanisms

  • In investigations of potential therapeutic effects, including anti-inflammatory and anticancer properties

Industrial Applications

The industrial applications of C-Veratroylglycol, while still emerging, potentially include:

  • Production of antioxidants for food preservation

  • Development of functional materials with specific chemical properties

  • Incorporation into pharmaceutical formulations targeting oxidative stress-related conditions

The full industrial potential of this compound remains to be explored, with ongoing research likely to expand its applications in various sectors.

Comparative Analysis with Similar Compounds

Understanding C-Veratroylglycol in relation to structurally similar compounds provides valuable context for its unique properties and potential applications.

Structural Relatives

Compounds structurally related to C-Veratroylglycol include:

  • 3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one

  • 2,3-Dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-propan-1-one

Comparative Advantages

C-Veratroylglycol is distinguished by its specific hydroxylation pattern, which enhances its antioxidant properties compared to related compounds. The presence of both hydroxyl and methoxy groups contributes to its unique stability and reactivity profile, making it valuable for specialized applications in research and potential therapeutic development.

Research Challenges and Future Directions

Despite its promising properties, research on C-Veratroylglycol faces several challenges that define future investigative priorities.

Current Research Limitations

Key limitations in current research include:

  • Efficiency of synthesis methods

  • Development of optimal purification protocols

  • Comprehensive characterization of physicochemical properties

Future Research Opportunities

Future research directions may focus on:

  • Elucidating detailed mechanisms of antioxidant and anti-inflammatory actions

  • Exploring potential applications in various therapeutic contexts

  • Developing improved synthetic pathways to enhance yield and purity

  • Investigating structure-activity relationships to design more potent derivatives

These research avenues would significantly enhance understanding of C-Veratroylglycol's potential and expand its applications in both scientific and industrial contexts.

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